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Compound of Interest

Compound Name: ab-fubinaca 3-fluorobenzyl isomer

Cat. No.: B594169

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA 3-fluorobenzyl isomer, with the formal name N-[(1S)-1-(aminocarbonyl)-2-
methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic
cannabinoid receptor agonist (SCRA). It is a positional isomer of the more widely known
compound AB-FUBINACA, differing in the substitution of the fluorine atom from the 4-position
to the 3-position on the benzyl ring.[1] As a member of the indazole-3-carboxamide class of
SCRAs, this compound exhibits affinity for cannabinoid receptors and is primarily utilized in
research and forensic applications.[2] This technical guide provides a comprehensive overview
of the available scientific data on AB-FUBINACA 3-fluorobenzyl isomer, including its
chemical properties, synthesis, analytical characterization, pharmacology, and safety
information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AB-FUBINACA 3-fluorobenzyl
isomer is presented in the table below.
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Property Value Reference

N-[(1S)-1-(aminocarbonyl)-2-
methylpropyl]-1-[(3-

Formal Name yipropyll-1-( (2]
fluorophenyl)methyl]-1H-

indazole-3-carboxamide

CAS Number 1185282-19-2 [2]

Molecular Formula C20H21FN4O2 [2]

Molecular Weight 368.4 g/mol [2]

Appearance Crystalline solid [2]
Synthesis

While a specific, detailed protocol for the synthesis of the AB-FUBINACA 3-fluorobenzyl
isomer is not readily available in peer-reviewed literature, its synthesis can be inferred from
general methods reported for AB-FUBINACA and its regioisomers. The synthesis typically
involves a multi-step process.

A plausible synthetic route, based on the synthesis of related indazole-3-carboxamides, is
outlined below. This should be considered a general schematic, and optimization of reaction
conditions would be necessary.
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Caption: General Synthetic Pathway for AB-FUBINACA 3-fluorobenzyl isomer.

Experimental Protocol (General)
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Step 1: N-Alkylation of Indazole-3-carboxylic acid methyl ester To a solution of methyl 1H-
indazole-3-carboxylate in an appropriate solvent such as dimethylformamide (DMF), a base like
potassium carbonate is added. The mixture is stirred, and then 3-fluorobenzyl bromide is
added. The reaction is typically stirred at room temperature or slightly elevated temperatures
until completion, monitored by thin-layer chromatography (TLC). After completion, the reaction
is worked up by adding water and extracting the product with an organic solvent. The organic
layer is then washed, dried, and concentrated to yield methyl 1-(3-fluorobenzyl)-1H-indazole-3-
carboxylate.

Step 2: Saponification The methyl ester from the previous step is dissolved in a mixture of
methanol and water. A base such as sodium hydroxide or lithium hydroxide is added, and the
mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the
methanol is removed under reduced pressure, and the aqueous solution is acidified with an
acid like HCI. The resulting precipitate, 1-(3-fluorobenzyl)-1H-indazole-3-carboxylic acid, is
collected by filtration, washed with water, and dried.

Step 3: Amide Coupling The carboxylic acid from Step 2 is dissolved in a solvent like DMF. A
coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) are added, followed by the
addition of L-valinamide. The reaction is stirred at room temperature until completion. The
product, AB-FUBINACA 3-fluorobenzyl isomer, is then isolated by aqueous workup and
purified by chromatography.

Analytical Characterization

The differentiation of AB-FUBINACA 3-fluorobenzyl isomer from its positional isomers is
crucial for forensic and research purposes. Mass spectrometry is a key analytical technique for
this differentiation.

Mass Spectrometry

A study by Murakami et al. detailed the differentiation of AB-FUBINACA and its five positional
isomers, including the 3-fluorobenzyl isomer, using liquid chromatography-electrospray
ionization-linear ion trap mass spectrometry (LC-ESI-LIT-MS) and triple quadrupole mass
spectrometry (QqQ-MS).[3] While the 3-fluorobenzyl isomer and AB-FUBINACA were not
chromatographically separated under the reported conditions, they could be distinguished
based on the relative abundances of their product ions.[3] Specifically, the logarithmic values of
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the abundance ratios of m/z 109 to 253 [In(A109/A253)] showed a significant difference between
the 2-, 3-, and 4-fluorobenzyl isomers in the collision energy range of 20-50 eV.[3]

Table of Key Mass Spectrometry Fragments

Precursor lon (m/z) Product lon (m/z) Description

Cleavage of the amide bond,

369.17 [M+H]* 253 _ , _
loss of the valinamide moiety
369.17 [M+H]* 109 3-fluorobenzyl cation
Pharmacology

AB-FUBINACA 3-fluorobenzyl isomer is a potent agonist of the cannabinoid receptor 1
(CB1).[4]

indi Hini

Receptor Ki (nM) Reference
CB1 51.1 [2]
CBL1 (alternative source) 0.9 [4]

Note: The discrepancy in the reported Ki values may be due to different experimental
conditions or assay types. The value of 0.9 nM is identical to that often reported for the parent
compound, AB-FUBINACA, suggesting it might be a typographical error in the product
literature. The 51.1 nM value is more distinct and may be more representative of the 3-fluoro

isomer.

Signaling Pathway

As a synthetic cannabinoid agonist, AB-FUBINACA 3-fluorobenzyl isomer is expected to
activate the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical
signaling pathway for CB1 receptor activation by agonists involves the coupling to Gi/Go
proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
cyclic adenosine monophosphate (CAMP) levels. Additionally, activation of the CB1 receptor
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can modulate ion channels, leading to the inhibition of N-type and P/Q-type calcium channels
and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These
signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter

release.
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Caption: Simplified CB1 Receptor Signaling Pathway.

Metabolism and Toxicology
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There is currently no specific information available in the scientific literature regarding the in
vitro or in vivo metabolism and toxicological profile of AB-FUBINACA 3-fluorobenzyl isomer.
However, data from its parent compound, AB-FUBINACA, and other related synthetic
cannabinoids can provide some insights into its likely metabolic fate and potential for toxicity.

The metabolism of AB-FUBINACA has been shown to proceed through several pathways,
including hydroxylation of the alkyl and indazole moieties, and hydrolysis of the terminal amide.
[5] It is plausible that the 3-fluorobenzyl isomer undergoes similar metabolic transformations.

The toxicological properties of AB-FUBINACA 3-fluorobenzyl isomer have not been reported.
As with other potent synthetic cannabinoids, it should be handled with appropriate safety
precautions in a research setting.

Conclusion

AB-FUBINACA 3-fluorobenzyl isomer is a potent synthetic cannabinoid agonist with a
distinct analytical profile that allows for its differentiation from positional isomers. While its
pharmacological profile is primarily defined by its affinity for the CB1 receptor, further research
is needed to fully characterize its functional activity, metabolic fate, and toxicological profile.
This technical guide summarizes the current state of knowledge and provides a foundation for
future research into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorobenzyl Isomer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594169#what-is-ab-fubinaca-3-fluorobenzyl-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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